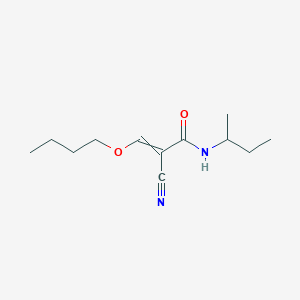
N-(Butan-2-yl)-3-butoxy-2-cyanoprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Butan-2-yl)-3-butoxy-2-cyanoprop-2-enamide is an organic compound with a complex structure that includes butan-2-yl, butoxy, and cyanoprop-2-enamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-3-butoxy-2-cyanoprop-2-enamide typically involves multiple steps. One common method involves the reaction of butan-2-ylamine with 3-butoxy-2-cyanoprop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, crystallization, and distillation to purify the compound. Safety measures are also implemented to handle the potentially hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Butan-2-yl)-3-butoxy-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions where the butoxy or cyanoprop-2-enamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
N-(Butan-2-yl)-3-butoxy-2-cyanoprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of N-(Butan-2-yl)-3-butoxy-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Butan-2-yl)-2-(propan-2-yl)aniline
- N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
Uniqueness
N-(Butan-2-yl)-3-butoxy-2-cyanoprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
90279-85-9 |
|---|---|
Formule moléculaire |
C12H20N2O2 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
N-butan-2-yl-3-butoxy-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C12H20N2O2/c1-4-6-7-16-9-11(8-13)12(15)14-10(3)5-2/h9-10H,4-7H2,1-3H3,(H,14,15) |
Clé InChI |
NRDRKCKRWGXKDG-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC=C(C#N)C(=O)NC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


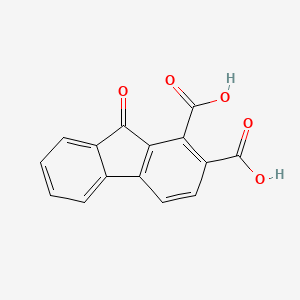
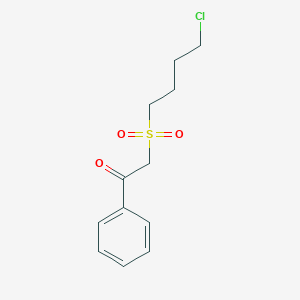
phenylsilane](/img/structure/B14357148.png)
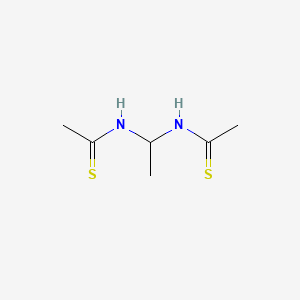
![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
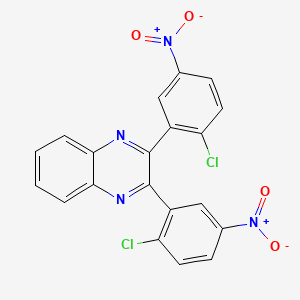
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
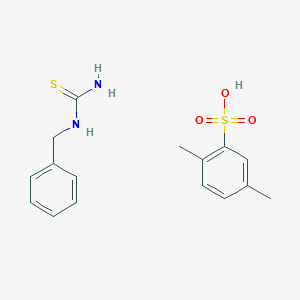
![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)

![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)

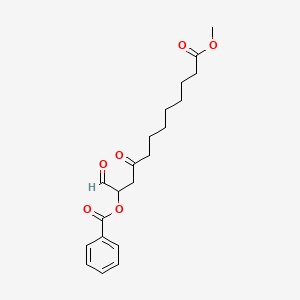
![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)
